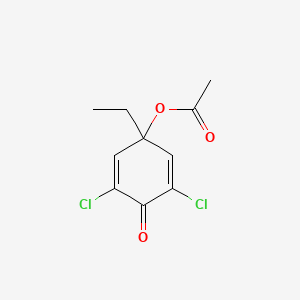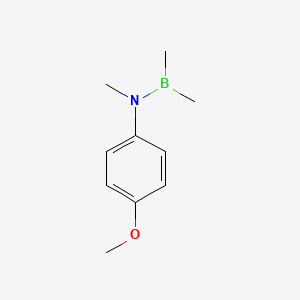
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For the compound , the synthetic route might involve the following steps:
Preparation of Isocyanate: The isocyanate precursor can be synthesized by reacting 3,4-dichloroaniline with phosgene under controlled conditions.
Reaction with Amine: The isocyanate is then reacted with 2-hydroxyethylamine and 4-methylaniline to form the desired urea derivative. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. They are also used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, urea derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the formulation of polymers, resins, and coatings. They also find applications in the production of adhesives, sealants, and plasticizers.
作用机制
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The presence of functional groups like hydroxyethyl and dichlorophenyl allows them to form hydrogen bonds, hydrophobic interactions, and covalent bonds with their targets, modulating their activity and function.
相似化合物的比较
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-chlorophenyl)-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-ethylphenyl)-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-
Uniqueness
The uniqueness of urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)- lies in its specific combination of functional groups The presence of both dichlorophenyl and hydroxyethyl groups imparts distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding
属性
CAS 编号 |
61293-86-5 |
|---|---|
分子式 |
C16H16Cl2N2O2 |
分子量 |
339.2 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-2-5-13(6-3-11)20(8-9-21)16(22)19-12-4-7-14(17)15(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
InChI 键 |
JYCPHOUKDWNPGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


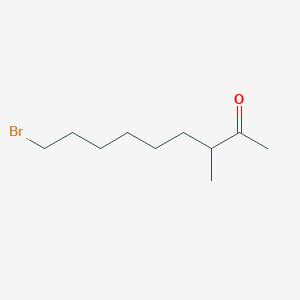
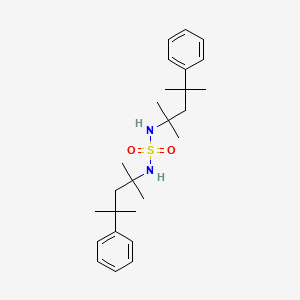
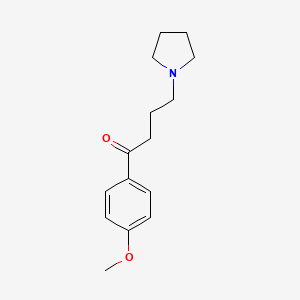
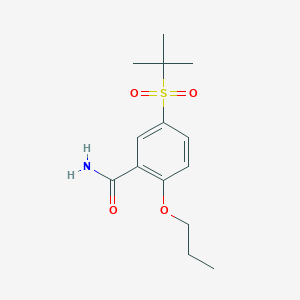
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
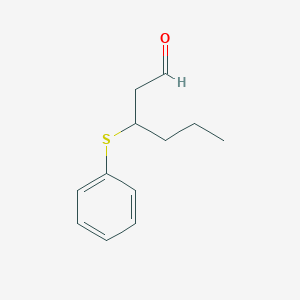
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)


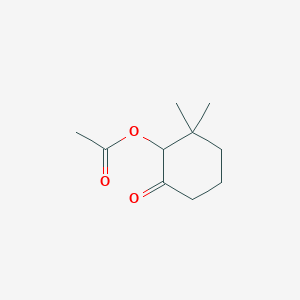

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
